molecular formula C5H5ClN2OS B1323247 3-Chlorothiophene-2-carbohydrazide CAS No. 478483-31-7

3-Chlorothiophene-2-carbohydrazide

Cat. No.: B1323247
CAS No.: 478483-31-7
M. Wt: 176.62 g/mol
InChI Key: ULKAVMIGFGQYAA-UHFFFAOYSA-N
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Description

Mechanism of Action

While the specific mechanism of action for 3-Chlorothiophene-2-carbohydrazide is not mentioned in the search results, carbohydrazide and its derivatives are known to exhibit a range of pharmacological effects . The key mechanism of action of NSAIDs, which are related compounds, involves the suppression of the cyclooxygenase (COX) enzymes .

Safety and Hazards

3-Chlorothiophene-2-carbonyl chloride, a related compound, is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 3-Chlorothiophene-2-carbohydrazide were not found in the search results, carbohydrazide and its derivatives have been used in a variety of applications, including as oxygen scavengers, curing agents for epoxide-type resins, and in the synthesis of energetic coordination compounds . This suggests potential future directions for the use of this compound in similar applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorothiophene-2-carbohydrazide typically involves the reaction of 3-chlorothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Chlorothiophene-2-carboxylic acid+Hydrazine hydrateThis compound\text{3-Chlorothiophene-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Chlorothiophene-2-carboxylic acid+Hydrazine hydrate→this compound

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chlorothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorothiophene-2-carboxylic acid: The precursor to 3-Chlorothiophene-2-carbohydrazide, used in similar applications.

    2-Thiophenecarboxylic acid hydrazide: Another thiophene derivative with comparable properties and applications.

    3-Chloro-N’-(2-fluorobenzylidene)thiophene-2-carbohydrazide: A structurally related compound with potential biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chlorothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKAVMIGFGQYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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